HLI373
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJNMXHJOVJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HLI373: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. In cancer cells harboring wild-type p53, this compound's mechanism of action converges on the stabilization and activation of p53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the anticancer activity of this compound.
Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity
This compound functions as a highly efficacious inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2][3] Its primary mode of action is the disruption of Hdm2's ability to ubiquitinate and thereby target the p53 tumor suppressor protein for proteasomal degradation.[1][2][4] This inhibition is achieved by targeting the C-terminal RING finger domain of Hdm2, which is essential for its E3 ligase activity.[1]
By inhibiting Hdm2, this compound prevents the polyubiquitination of p53, leading to the accumulation and stabilization of p53 protein levels within the cancer cell.[2][4] This elevated level of functional p53 then activates its downstream transcriptional targets, initiating a cascade of events that culminate in apoptosis.[2][3] Notably, this compound also inhibits the auto-ubiquitination of Hdm2, which leads to an increase in Hdm2 protein levels.[1][2]
The anticancer effects of this compound are predominantly observed in cancer cells that express wild-type p53, highlighting a targeted therapeutic potential for this subset of tumors.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity in various cancer cell models.
| Parameter | Cell Line/System | Concentration/Value | Effect | Reference |
| IC50 | RPE cells | ~ 3 µM | Stabilization of p53 | [2] |
| Effective Concentration | Tumor cells with wild-type p53 | 3-15 µM | Induction of apoptosis | [1] |
| Effective Concentration | p53-/-mdm2-/- MEFs (transfected with Hdm2) | 10-50 µM | Stabilization of Hdm2 | [1][2] |
| Effective Concentration | U2OS cells (co-transfected with p53 and Hdm2) | 5-10 µM | Blockade of p53 degradation | [1] |
| Effective Concentration | U2OS-pG13 cells | 3 µM | Activation of p53-dependent transcription | [2] |
Signaling Pathway Perturbation
This compound directly impacts the p53 signaling pathway by inhibiting its primary negative regulator, Hdm2. The accumulation of active p53 leads to the transcriptional activation of pro-apoptotic genes.
References
The Cellular Target of HLI373: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HLI373 is a potent, water-soluble small molecule inhibitor that targets the E3 ubiquitin ligase activity of Human Double Minute 2 (Hdm2), also known as Mouse Double Minute 2 homolog (MDM2). By inhibiting Hdm2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, triggering p53-dependent downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
The Cellular Target: Hdm2 E3 Ubiquitin Ligase
The primary cellular target of this compound is the Hdm2 protein, a key negative regulator of the p53 tumor suppressor.[1][2][3] Hdm2 functions as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome.[4][5] The critical interaction between Hdm2 and p53 forms an autoregulatory feedback loop; p53 transcriptionally activates the expression of Hdm2, and Hdm2, in turn, targets p53 for degradation, thus keeping p53 levels in check under normal cellular conditions.[4][5] In many cancers, Hdm2 is overexpressed, leading to excessive degradation of p53 and thereby promoting tumor cell survival.
This compound specifically targets the C-terminal RING (Really Interesting New Gene) finger domain of Hdm2, which is responsible for its E3 ligase activity.[1][6] By inhibiting this domain, this compound disrupts the ability of Hdm2 to ubiquitinate both itself (auto-ubiquitination) and its primary substrate, p53.[1][2]
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of Hdm2's E3 ubiquitin ligase function, which results in the reactivation of p53's tumor-suppressive activities. The process can be summarized in the following steps:
-
Inhibition of Hdm2 E3 Ligase Activity: this compound binds to the RING finger domain of Hdm2, inhibiting its enzymatic activity.[6]
-
Stabilization of p53: By blocking Hdm2-mediated ubiquitination, this compound prevents the degradation of p53.[2][7] This leads to an accumulation of p53 protein within the cell.
-
Activation of p53-Dependent Transcription: The stabilized p53 is transcriptionally active and can bind to the promoter regions of its target genes.[2][8]
-
Induction of Apoptosis: The activation of p53 target genes, such as those involved in apoptosis and cell cycle arrest, leads to the selective death of cancer cells that express wild-type p53.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound from biochemical and cellular assays.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line(s) | Concentration Range | Effect | Reference |
| Cell Viability | Wild-type p53 MEFs | 3 - 15 µM | Dose-dependent increase in cell death | [1] |
| Cell Viability | p53-deficient MEFs | 3 - 15 µM | Relatively resistant to this compound-induced cell death | [1] |
| Hdm2 Stabilization | U2OS | 10 - 50 µM | Dose-dependent stabilization of cellular Hdm2 | [1] |
| p53 Transcriptional Activation | U2OS | 3 µM | Activation of p53-dependent transcription | [1] |
| Inhibition of p53 Degradation | U2OS | 5 - 10 µM | Blocked Hdm2-mediated p53 degradation | [1] |
Table 2: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Notes | Reference |
| Hdm2 Ubiquitination | Hdm2 | >13 µM | Less potent than Hinokiflavone (IC50 ≈ 13 µM) | [6] |
| Antimalarial Activity | P. falciparum D6 strain | < 6 µM | Chloroquine-sensitive strain | [1] |
| Antimalarial Activity | P. falciparum W2 strain | < 6 µM | Chloroquine-resistant strain | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.
In Vitro Hdm2 Auto-Ubiquitination Assay
This assay assesses the ability of this compound to inhibit the E3 ubiquitin ligase activity of Hdm2 by measuring its auto-ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human Hdm2
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-Hdm2 antibody
-
Anti-ubiquitin antibody
Protocol:
-
Prepare the ubiquitination reaction mixture in the reaction buffer containing E1, E2, ubiquitin, and ATP.
-
Add recombinant Hdm2 to the reaction mixture.
-
Add this compound at various concentrations (or vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Hdm2 or anti-ubiquitin antibody to detect the presence of high molecular weight ubiquitinated Hdm2 species. A reduction in the high molecular weight ladder in the presence of this compound indicates inhibition of auto-ubiquitination.
Cellular p53 Stabilization Assay (Western Blot)
This assay determines the effect of this compound on the cellular levels of p53 and Hdm2.
Materials:
-
Cancer cell line with wild-type p53 (e.g., U2OS, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-p53, anti-Hdm2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle control for a specified time (e.g., 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, Hdm2, and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the p53 and Hdm2 bands in this compound-treated cells indicates protein stabilization.
p53-Dependent Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the transcriptional function of p53.
Materials:
-
U2OS cells stably or transiently transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc).[2][8]
-
A control plasmid with a mutated p53-binding site (pG13mut-Luc) can be used to demonstrate specificity.[2]
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected U2OS cells in a white, opaque 96-well plate.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., Adriamycin) for a specified time (e.g., 20-22 hours).[8]
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer. An increase in luciferase activity in this compound-treated cells indicates the activation of p53-dependent transcription.
Cell Viability Assay (Trypan Blue Exclusion)
This assay assesses the p53-dependent cytotoxic effect of this compound.
Materials:
-
Wild-type p53 and p53-deficient mouse embryonic fibroblasts (MEFs).[1]
-
Cell culture medium and supplements
-
This compound
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Seed both wild-type p53 and p53-deficient MEFs in multi-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 3, 10, 15 µM) for a specified time (e.g., 15 hours).[1]
-
Collect the cells by trypsinization and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell viability. A selective decrease in the viability of wild-type p53 MEFs compared to p53-deficient MEFs demonstrates the p53-dependent cytotoxicity of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: The Hdm2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for characterizing the activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HLI373: A Potent Activator of the p53 Pathway for Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2) is a key negative regulator of p53, targeting it for proteasomal degradation. Inhibition of the Hdm2-p53 interaction is a promising therapeutic strategy for reactivating p53 in cancers that retain wild-type p53. HLI373 is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ligase activity. By inhibiting Hdm2, this compound stabilizes p53, leading to the activation of the p53 signaling pathway and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The p53 tumor suppressor is a transcription factor that regulates the expression of genes involved in crucial cellular processes such as cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled, in large part by Hdm2, which binds to p53 and promotes its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of Hdm2. Therefore, disrupting the Hdm2-p53 interaction with small molecule inhibitors presents an attractive therapeutic approach to restore p53 function.
This compound is a highly soluble derivative of the 7-nitro-10-aryl-5-deazaflavins (HLI98s) that demonstrates greater potency in stabilizing p53 and inducing cell death.[1] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound functions as an inhibitor of the E3 ubiquitin ligase activity of Hdm2. By binding to Hdm2, this compound prevents the ubiquitination of p53, leading to the stabilization and accumulation of p53 protein in the cell. The increased levels of p53 result in the transcriptional activation of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its activity.
| Parameter | Cell Line | p53 Status | Value | Reference |
| IC50 for p53 Stabilization | - | Wild-Type | ~ 3 µM | [3] |
| Cell Line | p53 Status | Assay | This compound Concentration | Effect | Reference |
| Mouse Embryo Fibroblasts (MEFs) | Wild-Type | Cell Death (Trypan Blue) | 3, 10, 15 µM | Dose-dependent increase in cell death | |
| Mouse Embryo Fibroblasts (MEFs) | p53-deficient | Cell Death (Trypan Blue) | 3, 10, 15 µM | Relatively resistant to cell death | |
| HCT116 (Colon Carcinoma) | Wild-Type | Cell Death | Dose-dependent | Increased cell death | [3] |
| HCT116 (Colon Carcinoma) | p53-deficient | Cell Death | - | Substantially more resistant to cell death | [3] |
| U2OS (Osteosarcoma) | Wild-Type | p53 Transcription Activation | 3 µM | Activation of p53-dependent transcription | |
| U2OS (Osteosarcoma) | Wild-Type | Hdm2 Stabilization | 10-50 µM | Dose-dependent stabilization of Hdm2 | |
| U2OS (Osteosarcoma) | Wild-Type | Inhibition of p53 Degradation | 5-10 µM | Blocks p53 degradation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Hdm2 E3 Ligase Ubiquitination Assay
This assay is used to determine the ability of this compound to inhibit the E3 ligase activity of Hdm2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human Hdm2
-
Recombinant human p53
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
This compound
-
SDS-PAGE gels
-
Anti-p53 antibody
-
Anti-ubiquitin antibody
-
Chemiluminescence detection reagents
Protocol:
-
Prepare a reaction mixture containing E1, E2, Hdm2, p53, and ubiquitin in ubiquitination buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-p53 antibody to detect ubiquitinated forms of p53 (which will appear as a high molecular weight smear). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Visualize the results using a chemiluminescence detection system.
Figure 2: In Vitro Ubiquitination Assay Workflow.
p53-Dependent Luciferase Reporter Assay
This assay measures the ability of this compound to activate the transcriptional activity of p53.
Materials:
-
Cancer cell line with wild-type p53 (e.g., U2OS, HCT116)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of p53-dependent transcription relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (with and without wild-type p53)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice (e.g., HCT116)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53 and its target proteins).
Signaling Pathway
The p53 signaling pathway is a complex network of interactions that is activated in response to various cellular stresses. Upon activation, p53 can induce either cell cycle arrest to allow for DNA repair or apoptosis to eliminate damaged cells.
Figure 3: The p53 Signaling Pathway.
Conclusion
This compound is a promising preclinical candidate for the treatment of cancers that retain wild-type p53. Its ability to inhibit the E3 ligase activity of Hdm2 leads to the stabilization and activation of p53, resulting in cancer cell-specific apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to select patient populations most likely to respond to this compound treatment.
References
The Role of HLI373 in Inhibiting Hdm2 Ubiquitin Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule HLI373 and its function as an inhibitor of the Hdm2 ubiquitin ligase. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes relevant biological pathways and experimental workflows.
Introduction to Hdm2 and the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is the primary negative regulator of p53.[2][3] Hdm2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, crucially, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3][4] In many cancers that retain wild-type p53, the Hdm2 gene is amplified, leading to excessive p53 degradation and allowing tumor cells to evade apoptosis.[2][5] Therefore, inhibiting the Hdm2-p53 interaction or the E3 ligase activity of Hdm2 is a promising therapeutic strategy for reactivating p53 in these tumors.[2][6]
This compound: A Potent Inhibitor of Hdm2 E3 Ligase Activity
This compound is a water-soluble 7-nitro-5-deazaflavin derivative that has been identified as a potent inhibitor of the ubiquitin ligase activity of Hdm2.[1][2][7] Unlike inhibitors that block the p53-binding pocket of Hdm2 (e.g., Nutlins), this compound targets the C-terminal RING finger domain of Hdm2, which is responsible for its E3 ligase function.[1][8] By inhibiting this activity, this compound prevents both the auto-ubiquitination of Hdm2 and the Hdm2-mediated ubiquitination of p53.[2][8][9] This leads to the stabilization and accumulation of both p53 and Hdm2 proteins within the cell, ultimately restoring the tumor-suppressive functions of p53.[2][6][8]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.
Table 1: Cellular Effects of this compound on Tumor Cells
| Cell Line | p53 Status | Effect | Concentration | Treatment Time | Citation |
| Various tumor cells | Wild-type | Induction of apoptosis | 3-15 µM | 15 hours | [8] |
| Transformed RPE cells | Wild-type | Induction of apoptotic cell death | 10 µM | 26 hours | [10] |
| Wild-type p53-expressing cancer cells | Wild-type | Induction of cell death (≥67%) | 25 µM | 30 hours | [10] |
| Mutant p53-expressing cancer cells | Mutant | Induction of cell death (≤37%) | 25 µM | 30 hours | [10] |
| HCT116-p53+ | Wild-type | Increased cleaved caspase 3 | Not specified | Not specified | [2] |
| Wild type p53 MEFs (C8) | Wild-type | Increased PARP cleavage | Not specified | Not specified | [9] |
Table 2: Effects of this compound on Protein Levels and Activity
| Cell Line/System | Effect | Concentration | Treatment Time | Citation |
| RPE cells | Maximal increase in cellular p53 and Hdm2 | 5 µM | 8 hours | [2][10] |
| U2OS cells | Marked decrease in ubiquitylated p53 species | 10 µM | Not specified | [2][6] |
| p53−/−mdm2−/− MEFs (transfected with Hdm2) | Dose-dependent stabilization of cellular Hdm2 | 10-50 µM | Not specified | [2][8] |
| U2OS cells (co-transfected with p53 and Hdm2) | Blocked p53 degradation | 5-10 µM | 8 hours | [8] |
| U2OS-based reporter assay | 2.5-fold increase in p53-dependent transcription | 5 µM | 20 hours | [10] |
| In vitro ubiquitination assay | Inhibition of Hdm2 auto-ubiquitylation | Not specified | Not specified | [7][9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the p53-Hdm2 signaling pathway and the inhibitory effect of this compound.
Caption: this compound inhibits the E3 ligase activity of Hdm2, preventing p53 ubiquitination and degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Hdm2 Auto-Ubiquitination Assay
This assay assesses the direct inhibitory effect of this compound on the E3 ligase activity of Hdm2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Hdm2 (GST-tagged)
-
Biotinylated-Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM NaF, 0.6 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Streptavidin-HRP conjugate for detection
Protocol:
-
Prepare reaction mixtures in a total volume of 15-20 µL containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and biotinylated-ubiquitin.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding recombinant Hdm2.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect ubiquitinated Hdm2 using streptavidin-HRP followed by a chemiluminescent substrate. The degree of Hdm2 auto-ubiquitination will appear as a high-molecular-weight smear.
Cellular Assay for p53 and Hdm2 Stabilization
This protocol determines the effect of this compound on the endogenous levels of p53 and Hdm2 in cultured cells.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132 or ALLN) as a positive control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or DMSO for the desired time (e.g., 8 hours). Include a positive control group treated with a proteasome inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for p53, Hdm2, and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
In-Cell Ubiquitination Assay
This assay confirms that this compound inhibits the ubiquitination of p53 within a cellular context.
Materials:
-
U2OS cells (low endogenous p53 and Hdm2)
-
Plasmids encoding HA-tagged ubiquitin, p53, and Hdm2
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (ALLN, 50 µM)
-
Lysis buffer for immunoprecipitation
-
Anti-p53 antibody and Protein A/G agarose beads for immunoprecipitation
-
Anti-HA antibody for immunoblotting
Protocol:
-
Co-transfect U2OS cells with plasmids encoding HA-tagged ubiquitin, p53, and Hdm2.
-
After 16-24 hours, treat the cells with varying concentrations of this compound for 1 hour.
-
Add the proteasome inhibitor ALLN to all wells (except for a negative control) and incubate for an additional 4-7 hours to allow ubiquitinated proteins to accumulate.[1][2]
-
Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze by immunoblotting with an anti-HA antibody to detect ubiquitinated p53. A ladder of high-molecular-weight bands indicates polyubiquitination.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a potential Hdm2 ubiquitin ligase inhibitor like this compound.
Caption: A logical workflow for the characterization of this compound's activity.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of anticancer therapeutics.[9] Its mechanism of action, directly inhibiting the E3 ligase activity of Hdm2, provides an alternative to compounds that disrupt the Hdm2-p53 protein-protein interaction.[2] The data clearly demonstrate its ability to stabilize p53, activate p53-dependent pathways, and selectively induce apoptosis in cancer cells with wild-type p53.[6][8] The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel Hdm2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HLI 373 - Nordic Biosite [nordicbiosite.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Hdm2 E3 Ligase Inhibitor II, this compound The Hdm2 E3 Ligase Inhibitor II, this compound, also referenced under CAS 502137-98-6, controls the biological activity of Hdm2 E3 Ligase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 502137-98-6 [sigmaaldrich.com]
HLI373: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HLI373 is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Hdm2 (also known as Mdm2). By targeting Hdm2, this compound disrupts the degradation of the tumor suppressor protein p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates a cascade of downstream targets, most notably the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This culminates in cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular processes, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Hdm2 E3 ubiquitin ligase activity.[1][2][3] This targeted inhibition sets off a well-defined signaling cascade that ultimately halts cell cycle progression.
Signaling Pathway of this compound Action
Caption: this compound inhibits Hdm2, leading to p53 stabilization and downstream effects.
Under normal physiological conditions, Hdm2 targets p53 for ubiquitination and subsequent degradation by the proteasome, keeping p53 levels low.[4] this compound binds to Hdm2 and inhibits this E3 ligase activity, preventing p53 ubiquitination.[1][5] This leads to the accumulation and activation of p53.[2][3] As a transcription factor, activated p53 induces the expression of several target genes, a critical one being CDKN1A, which encodes the p21 protein.[2] p21 is a potent inhibitor of cyclin-dependent kinase (CDK)-cyclin complexes, which are essential for cell cycle progression.[6] By inhibiting these complexes, p21 enforces cell cycle checkpoints, primarily at the G1/S and G2/M transitions, thereby halting cell proliferation.[7][8] In tumor cells with functional p53, sustained activation of this pathway can also trigger apoptosis.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration/Value | Duration | Effect | Reference(s) |
| IC50 | P. falciparum D6 (chloroquine-sensitive) | < 6 µM | Not Specified | Growth Inhibition | [1] |
| P. falciparum W2 (chloroquine-resistant) | < 6 µM | Not Specified | Growth Inhibition | [1] | |
| Apoptosis Induction | Tumor cells with wild-type p53 | 3 - 15 µM | 15 hours | Selective cell killing | [1] |
| p53 Stabilization | U2OS | 5 - 10 µM | 8 hours | Blockade of p53 degradation | [1] |
| Hdm2 Stabilization | Not Specified | 10 - 50 µM | Not Specified | Dose-dependent stabilization | [1] |
| p53 Transcriptional Activation | Not Specified | 3 µM | Not Specified | Activation of p53 transcription | [1] |
| p21 Induction | RPE cells | 3 µM | 24 hours | Increased p21 protein levels | [2] |
Table 2: Effect of Hdm2 Inhibitors on Cell Cycle Distribution (Reference Data)
| Compound | Cell Line | Concentration | Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Nutlin-3 | HCT116 (p53+/+) | 10 µM | 24 hours | Increased | Decreased | Increased | [1] |
| MI-219 | SJSA-1 (p53+/+) | Not Specified | 24 hours | Not Specified | Decreased | Not Specified | [2] |
Note: The data for Nutlin-3 and MI-219 is provided as a reference to illustrate the typical effects of Hdm2 inhibitors on cell cycle progression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Expression Analysis
This protocol is used to determine the levels of key proteins such as p53, Hdm2, and p21 following this compound treatment.
Experimental Workflow for Western Blotting
Caption: A stepwise workflow for analyzing protein expression by Western blotting.
Materials:
-
Cell line of interest (e.g., U2OS, RPE)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Hdm2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 8, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle phase distribution (G1, S, G2/M) based on DNA content.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for a period equivalent to at least one full cell cycle (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising Hdm2 inhibitor that effectively activates the p53 tumor suppressor pathway. Its mechanism of action, leading to p21-mediated cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation in cancer therapeutics, particularly for tumors retaining wild-type p53. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and similar compounds. While direct quantitative data on this compound-induced cell cycle phase shifts is an area for future research, the established mechanism strongly supports its role as a potent regulator of cell cycle progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 7. Excess HDM2 impacts cell cycle and apoptosis and has a selective effect on p53-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacodynamics of HLI373: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLI373 is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Hdm2 (also known as Mdm2). By disrupting the interaction between Hdm2 and the tumor suppressor protein p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Hdm2 Inhibition
This compound functions as a highly efficacious inhibitor of the Hdm2 E3 ubiquitin ligase activity.[1] Hdm2 is a critical negative regulator of the p53 tumor suppressor. In many cancers, Hdm2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. This compound directly counteracts this by inhibiting Hdm2's ability to ubiquitinate p53. This inhibition leads to the accumulation of p53 in the nucleus, where it can then activate the transcription of its target genes, ultimately leading to apoptosis.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound from preclinical research.
Table 1: In Vitro Activity of this compound in Cellular Assays
| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Citation(s) |
| Cell Viability / Apoptosis | Wild-type p53 MEFs | 3-15 µM | 15 hours | Dose-dependent increase in cell death. | [1] |
| Cell Viability / Apoptosis | p53-deficient MEFs | 3-15 µM | 15 hours | Relatively resistant to this compound-induced cell death. | [1] |
| p53 Degradation Inhibition | U2OS | 5-10 µM | 8 hours | Blocked Hdm2-mediated degradation of p53. | [1] |
| Hdm2 Stabilization | U2OS | 10-50 µM | Not Specified | Dose-dependent stabilization of cellular Hdm2. | [1] |
| p53 Transcription Activation | Not Specified | 3 µM | Not Specified | Activation of p53-dependent transcription. | [1] |
Table 2: IC50 Values of this compound
| Target/Organism | Assay | IC50 Value | Citation(s) |
| p53 Stabilization | Cellular Assay | ~ 3 µM | [3] |
| Plasmodium falciparum D6 strain (chloroquine-sensitive) | Antimalarial Activity Assay | < 6 µM | [1] |
| Plasmodium falciparum W2 strain (chloroquine-resistant) | Antimalarial Activity Assay | < 6 µM | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Hdm2-p53 signaling pathway and the point of intervention for this compound.
Caption: Mechanism of this compound action on the Hdm2-p53 pathway.
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay is used to determine the percentage of viable cells in a population after treatment with this compound.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Pipettes and sterile tips
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 15 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 15 hours).
-
Cell Harvesting: After incubation, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS. Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Counting: Load 10 µL of the cell-Trypan Blue mixture onto a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation:
-
Total Cells = Viable Cells + Non-viable Cells
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Western Blot Analysis for p53 and Hdm2 Protein Levels
This technique is used to detect and quantify the levels of p53 and Hdm2 proteins in cells following treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Hdm2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
In Vitro Hdm2 Auto-Ubiquitination Assay
This assay measures the E3 ligase activity of Hdm2 by detecting its auto-ubiquitination and how this is affected by this compound.
Materials:
-
Recombinant Hdm2 protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and recombinant Hdm2.
-
Inhibitor Addition: Add this compound at various concentrations to the respective tubes. Include a vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding Mg-ATP and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blot using an anti-Hdm2 antibody or an anti-ubiquitin antibody to visualize the polyubiquitinated Hdm2 ladder.
-
Analysis: A decrease in the high molecular weight smear of polyubiquitinated Hdm2 in the presence of this compound indicates inhibition of its E3 ligase activity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for a cell viability assay with this compound.
Conclusion
This compound is a promising preclinical candidate that targets the Hdm2-p53 axis. Its ability to inhibit Hdm2 E3 ligase activity, leading to the stabilization and activation of p53, provides a clear mechanism for its pro-apoptotic effects in cancer cells with wild-type p53. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on or interested in Hdm2 inhibitors. Further studies are warranted to establish a more comprehensive profile of this compound's efficacy across a wider range of cancer types and to explore its potential in in vivo models. There is currently no publicly available information regarding clinical trials of this compound.
References
HLI373: A Potent and Water-Soluble Hdm2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2][3] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53, targeting it for proteasomal degradation.[1][2] In many cancers where p53 remains wild-type, the p53 pathway is often inactivated through the overexpression of Hdm2.[3][4] Consequently, inhibiting the Hdm2-p53 interaction to restore p53 function has emerged as a promising therapeutic strategy.[1][5] HLI373 is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity, showing significant promise as a potential therapeutic agent for cancers expressing wild-type p53.[1][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action
This compound functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][8] Unlike inhibitors that block the p53-binding pocket of Hdm2, this compound targets the C-terminal RING finger domain, which is responsible for its E3 ligase function.[2][8] This inhibition prevents the auto-ubiquitylation of Hdm2 and, more importantly, the Hdm2-mediated ubiquitylation and subsequent degradation of p53.[1][2][8] The resulting stabilization and accumulation of p53 leads to the activation of p53-dependent transcription of target genes, ultimately inducing apoptosis in cancer cells.[1][2][7]
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. m.youtube.com [m.youtube.com]
- 5. dave@edgewoodonc.com — Edgewood Oncology [edgewoodoncology.com]
- 6. HLI 373 | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
HLI373: Application Notes and Protocols for Cell Culture
A Potent Hdm2 Ubiquitin Ligase Inhibitor for Cancer Research
Introduction: HLI373 is a potent and cell-permeable inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] By targeting the RING finger domain of Hdm2, this compound blocks its ubiquitin ligase activity, leading to the stabilization and activation of the tumor suppressor protein p53.[1][3] This activation of p53-dependent transcription ultimately induces apoptosis in cancer cells harboring wild-type p53.[1][3][4] this compound is a valuable tool for studying the p53 signaling pathway and represents a promising lead compound for the development of anti-cancer therapeutics.[3][4]
Mechanism of Action: In unstressed cells, p53 levels are kept low through continuous ubiquitination by Hdm2, which targets p53 for proteasomal degradation.[5] this compound inhibits the E3 ligase function of Hdm2, preventing the ubiquitination and subsequent degradation of p53.[1][3] This leads to an accumulation of p53 protein, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis.[4][5]
Quantitative Data Summary
| Parameter | Cell Line | Value/Concentration | Effect | Reference |
| IC50 (p53 Stabilization) | Endogenous p53 and Hdm2 | ~ 3 µM | Maximal stabilization of p53 | [6] |
| Apoptosis Induction | Wild-type p53 MEFs | 3, 10, 15 µM | Dose-dependent increase in cell death | [1] |
| Hdm2 Stabilization | p53-/-mdm2-/- MEFs (transfected with Hdm2) | 10-50 µM | Dose-dependent stabilization of Hdm2 | [1][4] |
| p53-dependent Transcription | U2OS cells (with pG13-Luc reporter) | 3 µM | Activation of p53 transcription | [1][4] |
| Inhibition of p53 Degradation | U2OS cells (co-transfected with p53 and Hdm2) | 5-10 µM | Blocked p53 degradation | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits Hdm2-mediated p53 ubiquitination and degradation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., U2OS, HCT116 p53+/+, or MEFs)
-
Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at the desired density for your specific assay.
-
Allow the cells to attach overnight in the incubator.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 3, 10, 15, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 8, 15, or 24 hours) before proceeding with the downstream assay.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol measures the percentage of viable cells after this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
After the this compound treatment period, collect the cell culture supernatant (which may contain floating dead cells).
-
Wash the adherent cells with PBS and detach them with trypsin-EDTA.
-
Combine the detached cells with the supernatant collected in step 1.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Western Blot for p53 and Hdm2 Stabilization
This protocol determines the protein levels of p53 and Hdm2 following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Hdm2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the activation of p53-dependent transcription by this compound.
Materials:
-
U2OS cells stably transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the p53-reporter U2OS cells in a white, clear-bottom 96-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) for the desired time (e.g., 24 hours).
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.
-
Read the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Experimental Workflow Diagrams
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Workflow for Western blot analysis of p53 and Hdm2 levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HLI373 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 is a potent and water-soluble inhibitor of the Hdm2 ubiquitin ligase (E3).[1][2][3][4] By inhibiting Hdm2, this compound prevents the ubiquitylation and subsequent proteasomal degradation of the tumor suppressor protein p53.[5][6][7] This leads to the accumulation of p53, activation of p53-dependent transcription, and induction of apoptosis in tumor cells that harbor wild-type p53.[1][6][8] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for therapeutic development.[2][4]
This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of experimental settings.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | [3] |
| Molecular Formula | C18H23N5O2 | [2] |
| Molecular Weight | 341.42 g/mol (free base) | [2] |
| CAS Number | 502137-98-6 (free base) | [2] |
Solubility Data
| Solvent | Maximum Concentration | Notes |
| Water | 37.79 mg/mL (100 mM) | Highly soluble.[8] |
| DMSO | 3.78 mg/mL (10 mM) |
Recommended Working Concentrations
| Application | Concentration Range | Incubation Time |
| Induction of p53-dependent apoptosis | 3 - 15 µM | 15 hours |
| Stabilization of cellular Hdm2 | 10 - 50 µM | |
| Activation of p53 transcription | 3 µM | |
| Inhibition of p53 degradation | 5 - 10 µM | 8 hours |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in water.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 341.42 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.01 mol/L * 0.001 L * 341.42 g/mol * 1000 mg/g = 3.41 mg
-
-
Weighing the this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.41 mg of this compound powder and add it to the tube.
-
-
Dissolution:
-
Add 1 mL of sterile, nuclease-free water to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
This compound is highly soluble in aqueous solutions.[8] If dissolution is slow, gentle warming in a water bath (up to 45°C) or brief sonication can be used to facilitate dissolution.[9]
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 4°C is acceptable.[2] In solvent, this compound is stable for up to 1 year at -80°C.[9]
-
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate and weigh this compound:
-
Follow steps 1 and 2 from the aqueous stock solution protocol to weigh out 3.41 mg of this compound.
-
-
Dissolution:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into single-use volumes.
-
Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Note on Diluting Stock Solutions: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[10]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: this compound stock solution preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|CAS 502137-98-6|DC Chemicals [dcchemicals.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. HLI 373 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. HLI 373 - Nordic Biosite [nordicbiosite.com]
- 8. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLI 373 | TargetMol [targetmol.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for HLI373-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This stabilization of p53 in wild-type p53-expressing cells leads to the activation of p53-dependent downstream signaling pathways, culminating in cell cycle arrest and apoptosis. These characteristics make this compound a promising candidate for investigation in cancer therapeutics.[1] This document provides detailed application notes and protocols for studying the induction of apoptosis by this compound, with a particular focus on treatment duration.
Data Presentation: Time-Dependent Induction of Apoptosis
The induction of apoptosis by Hdm2 inhibitors is a time- and dose-dependent process. While specific kinetic data for this compound is limited, studies on other potent MDM2 inhibitors that activate the p53 pathway, such as Nutlin-3a, provide a valuable reference for expected time courses. The following tables summarize representative data on the time-dependent effects of MDM2 inhibition on apoptosis.
Table 1: Time-Dependent Increase in Apoptotic Cells (Annexin V Staining)
| Cell Line (p53 Status) | Treatment (Concentration) | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) | 96 hours (% Apoptotic Cells) | Reference |
| U87MG (wild-type) | Nutlin-3a (10 µM) | 3.3% | - | - | 27% | [1] |
| BV-173 (wild-type) | Nutlin-3a (5 µM) | ~25% | ~53% | - | - | [2] |
| RM2 (wild-type) | Nutlin-3a (10 µM) | - | ~40% (Annexin V positive) | - | - | [3] |
| Primary CLL Cells (wild-type) | Nutlin-3a (10 µM) | 15.0% (± 1.5%) | - | 25.9% (± 2.4%) | - | [4] |
Table 2: Time Course of Apoptotic Marker Activation
| Cell Line | Treatment | Time Point | Marker | Observation | Reference |
| Rhabdomyosarcoma cells (wild-type p53) | Nutlin-3a (10 µM) | 8 hours | PUMA, BAX, NOXA mRNA | Upregulation | [3] |
| Rhabdomyosarcoma cells (wild-type p53) | Nutlin-3a (10 µM) | 48 hours | Cleaved Caspase-3 | Increased levels | [3] |
| HL-60 | Etoposide | 8 hours | Cleaved PARP | Detected | [5] |
| L929 | TNF | 8 hours | Cleaved Caspase-3 | First detected | [6][7] |
| Mo7e | IL-3 withdrawal | 4 hours | Cleaved PARP | Complete cleavage | [8] |
Signaling Pathway
This compound-induced apoptosis is primarily mediated through the intrinsic apoptotic pathway, initiated by the stabilization and activation of p53.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment, and subsequent analysis using various apoptosis assays.
Caption: General workflow for apoptosis assessment.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
p53 wild-type cancer cell line (e.g., U-2 OS, HCT116, SJSA-1)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO or water)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment (e.g., 1, 5, 10, 20 µM) is recommended to determine the optimal concentration for your cell line.
-
For time-course experiments, treat cells with the determined optimal concentration of this compound for various durations (e.g., 0, 6, 12, 18, 24, 48 hours). Include a vehicle control (medium with the same concentration of DMSO or water as the this compound-treated cells).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Following this compound treatment for the desired time points, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-3 or anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading. The appearance of the 17/19 kDa cleaved fragment of Caspase-3 and the 89 kDa fragment of PARP are indicative of apoptosis.[5][11]
Caspase-3/7 Activity Assay (Fluorometric)
Materials:
-
Caspase-3/7 Activity Assay Kit (containing a specific substrate like DEVD-AFC or DEVD-R110)
-
Cell lysis buffer (provided in the kit or compatible)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the desired time points, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells.
-
Prepare the caspase substrate reaction mix as per the kit protocol.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 400/505 nm for DEVD-AFC).
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the time-dependent induction of apoptosis by this compound. By utilizing a combination of assays to monitor different stages of the apoptotic process, researchers can effectively characterize the cellular response to this compound treatment and further elucidate its potential as a therapeutic agent. It is recommended to perform time-course and dose-response experiments for each specific cell line to determine the optimal conditions for observing this compound-induced apoptosis.
References
- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Using HLI373 for p53 Stabilization and Detection by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage.[1] Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[2] In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2, which targets p53 for proteasomal degradation.[3] Therefore, inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells harboring wild-type p53.[4]
HLI373 is a potent and water-soluble small molecule inhibitor of the MDM2 E3 ubiquitin ligase activity.[5][6] By targeting the RING finger domain of MDM2, this compound inhibits MDM2-mediated ubiquitination of p53, leading to the stabilization and accumulation of cellular p53.[7] This accumulation results in the activation of p53-dependent transcriptional programs, which can induce cell cycle arrest and apoptosis in cancer cells.[5] These application notes provide a detailed protocol for utilizing this compound to stabilize p53 in cell culture and subsequently detect its increased levels via Western blotting.
Mechanism of Action of this compound
This compound functions by directly inhibiting the E3 ubiquitin ligase activity of MDM2.[8] This prevents the polyubiquitination of p53, a post-translational modification that marks p53 for degradation by the 26S proteasome. The inhibition of p53 degradation leads to its accumulation in the nucleus, where it can act as a transcription factor to regulate the expression of target genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., PUMA).[4]
Caption: this compound inhibits MDM2-mediated p53 ubiquitination and degradation.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell lines as reported in the literature. This data can serve as a starting point for experimental design.
| Cell Line | Concentration Range | Treatment Time | Observed Effect | Reference |
| RPE (Retinal Pigment Epithelial) | 3 - 5 µM | 8 - 24 hours | Maximal increase in cellular p53 and Hdm2 at 5 µM. Increase in p21 levels. | [5] |
| U2OS (Osteosarcoma) | 1 - 10 µM | 8 - 22 hours | Dose-dependent increase in p53-responsive luciferase activity. Inhibition of p53 degradation. | [5] |
| HCT116-p53+/+ (Colon Carcinoma) | 3 - 15 µM | 1 - 46 hours | Dose-dependent increase in cell death. Inhibition of p53 ubiquitination. | [5] |
| MEFs (Mouse Embryo Fibroblasts) | 3 - 15 µM | 15 hours | Dose-dependent increase in cell death in wild-type p53 MEFs. | [8] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, as this compound is water-soluble).[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 5, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 16, or 24 hours).
Western Blot Protocol for p53 Detection
Caption: Workflow for Western Blot detection of p53 stabilization by this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p53 (e.g., DO-1, FL-393)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend pellets in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p53, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended antibody clones include DO-1 or FL-393.
-
Also, probe a separate membrane or the same membrane (after stripping) with a primary antibody against a loading control.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using appropriate software and normalize the p53 signal to the loading control.
-
Expected Results
Treatment of wild-type p53-expressing cells with this compound is expected to result in a dose-dependent increase in the intensity of the p53 band on the Western blot, corresponding to an accumulation of the p53 protein. An increase in the expression of p53 target genes, such as p21, may also be observed. No significant change in p53 levels is expected in p53-null or mutant p53 cell lines.
Troubleshooting
-
No or weak p53 signal:
-
Ensure the cell line expresses wild-type p53.
-
Optimize this compound concentration and treatment time.
-
Confirm the primary antibody is validated for Western blotting and is used at the correct dilution.
-
Check the efficiency of protein transfer.
-
-
High background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., extend blocking time, switch blocking agent).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading of all samples.
-
Use a reliable loading control to normalize the data.
-
Conclusion
This compound is a valuable tool for studying the p53 signaling pathway. By effectively inhibiting MDM2, it allows for the controlled stabilization and activation of p53. The protocols outlined in these application notes provide a comprehensive guide for researchers to utilize this compound in their experiments and accurately detect the resulting p53 accumulation by Western blotting. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.
References
- 1. Robust p53 stabilization is dispensable for its activation and tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the p53/hDM2 protein-protein interaction by cyclometallated iridium(III) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: HLI373 Protocol for Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction HLI373 is a potent and highly soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] In many cancer types, the tumor suppressor protein p53 is inactivated by Hdm2 (also known as Mdm2), which targets p53 for ubiquitination and subsequent proteasomal degradation.[3][4] this compound functions by binding to the RING finger domain of Hdm2, thereby inhibiting its E3 ligase activity.[3] This action prevents the degradation of p53, leading to its accumulation and the activation of p53-dependent transcriptional pathways that can induce cell cycle arrest or apoptosis.[1][5]
The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and regulation.[6][7] By placing the luciferase reporter gene under the control of a p53-responsive promoter, this assay can be used to measure the transcriptional activity of p53. Therefore, it serves as an effective tool to quantify the cellular potency and mechanism of action of Hdm2 inhibitors like this compound. An increase in luminescence directly correlates with the this compound-induced stabilization and activation of p53.[1]
Signaling Pathway of this compound Action
The p53 protein is a critical transcription factor that responds to cellular stress by regulating genes involved in apoptosis and growth arrest.[8] Its activity is tightly controlled by the E3 ubiquitin ligase Hdm2. This compound disrupts this regulation to restore p53 function.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLI 373 | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. opentrons.com [opentrons.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cancer Biology Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: HLI373, an Hdm2 Inhibitor for Inducing p53-Dependent Apoptosis in Cancer Cells
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Apoptotic Pathways: Caspases, Bax, and Beyond – Cell Biology [cellbiology.blog]
- 6. m.youtube.com [m.youtube.com]
Assessing HLI373-Induced Apoptosis with the Annexin V Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 ubiquitin ligase.[1][2] By inhibiting Hdm2, this compound stabilizes the tumor suppressor protein p53, leading to the activation of p53-dependent signaling pathways and subsequent apoptosis in cancer cells expressing wild-type p53.[1][3][4] This makes this compound a promising candidate for cancer therapeutics.
The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] This externalization of PS serves as an "eat me" signal for phagocytes. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, allowing for the detection of apoptotic cells by flow cytometry.[7] When used in conjunction with a viability dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, the Annexin V assay can distinguish between viable, early apoptotic, and late apoptotic or necrotic cells.[6][8]
These application notes provide a detailed protocol for assessing this compound-induced apoptosis using the Annexin V assay and flow cytometry.
This compound Mechanism of Action and Apoptotic Signaling Pathway
This compound exerts its pro-apoptotic effects by disrupting the interaction between Hdm2 and p53. Hdm2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in healthy cells.[4] this compound inhibits the E3 ligase activity of Hdm2, leading to the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, leading to the initiation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.[9][10][11] This ultimately culminates in the activation of caspases, executioner proteases that dismantle the cell, and the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Caption: this compound inhibits Hdm2, leading to p53 activation and apoptosis.
Experimental Protocol: Assessing this compound-Induced Apoptosis by Annexin V Staining
This protocol outlines the steps for treating cells with this compound and subsequently staining with Annexin V and PI for analysis by flow cytometry.
Materials
-
This compound
-
Cell line of interest (e.g., a p53 wild-type cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for assessing apoptosis with Annexin V.
Procedure
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Analysis and Interpretation
The flow cytometry data will allow for the quantification of different cell populations based on their fluorescence.
-
Viable cells: Annexin V-FITC negative and PI negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-FITC positive and PI negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive (Upper Right Quadrant).
-
Necrotic cells (primarily): Annexin V-FITC negative and PI positive (Upper Left Quadrant - this population is typically small in apoptosis studies).
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Percentage of Apoptotic Cells Following this compound Treatment
| This compound Concentration (µM) | Treatment Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 24 | |||
| 1 | 24 | |||
| 5 | 24 | |||
| 10 | 24 | |||
| 25 | 24 | |||
| 0 (Vehicle) | 48 | |||
| 1 | 48 | |||
| 5 | 48 | |||
| 10 | 48 | |||
| 25 | 48 |
Note: The values in this table should be replaced with experimental data. Data should be presented as mean ± standard deviation from at least three independent experiments.
Conclusion
The Annexin V assay is a robust and sensitive method to quantify the induction of apoptosis by this compound. By following this detailed protocol, researchers can effectively assess the pro-apoptotic activity of this promising anti-cancer agent and further elucidate its mechanism of action in various cancer models. This information is crucial for the preclinical and clinical development of this compound and other Hdm2 inhibitors.
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. Annexin V Apoptosis Kit [FITC] (NBP2-29373): Novus Biologicals [novusbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of HLI373 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
HLI373 is a potent and water-soluble small molecule inhibitor of the Human Double Minute 2 (Hdm2) E3 ubiquitin ligase. By inhibiting Hdm2, this compound prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of p53-dependent signaling pathways. This ultimately results in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. Its favorable water solubility makes this compound a promising candidate for in vivo studies, overcoming a key limitation of earlier Hdm2 inhibitors.[1]
These application notes provide a generalized framework for the in vivo administration of this compound in mouse models of cancer, based on its mechanism of action and preclinical data from other Hdm2 inhibitors. Researchers should optimize these protocols for their specific tumor models and experimental goals.
Mechanism of Action:
This compound disrupts the Hdm2-p53 interaction, stabilizing p53 and promoting the transcription of p53 target genes such as p21 and PUMA. This leads to a G1 and G2 cell cycle arrest and induction of apoptosis in tumor cells with functional p53.[2]
Key Applications:
-
Preclinical Efficacy Studies: Evaluating the anti-tumor activity of this compound as a single agent or in combination with other cancer therapies in various mouse models of cancer (e.g., xenografts, patient-derived xenografts).
-
Pharmacodynamic Studies: Assessing the in vivo activation of the p53 pathway by measuring changes in p53 levels and its downstream targets in tumor and surrogate tissues.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice to establish optimal dosing regimens.
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of this compound. Under normal conditions, Hdm2 targets p53 for ubiquitination and subsequent degradation by the proteasome. This compound inhibits the E3 ligase activity of Hdm2, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes that mediate cell cycle arrest and apoptosis.
Caption: this compound inhibits Hdm2, leading to p53 stabilization and tumor suppression.
Experimental Protocols
The following protocols are generalized and should be adapted for specific experimental needs.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a subcutaneous xenograft model.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma, A549 lung carcinoma).
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Ensure cells are free from mycoplasma contamination.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID, athymic nude mice), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
5. This compound Formulation and Administration:
-
Formulation: Given this compound's water solubility, it can be dissolved in sterile water or a saline solution. Prepare fresh on the day of administration.
-
Dosing (Example): Based on studies with other Hdm2 inhibitors, a starting dose range of 25-100 mg/kg could be explored. Dose-finding studies are recommended.
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are common routes for water-soluble compounds.
-
Schedule: Daily or intermittent (e.g., twice daily for 3 weeks) administration.
6. Treatment and Monitoring:
-
Administer this compound or vehicle control to the respective groups according to the chosen schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
7. Endpoint and Tissue Collection:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacodynamics).
Pharmacodynamic Analysis
1. Tissue Processing:
-
Homogenize a portion of the collected tumor tissue in a suitable lysis buffer for protein extraction.
-
Process another portion for immunohistochemistry (IHC) by fixing in 10% neutral buffered formalin.
2. Western Blotting:
-
Perform Western blot analysis on tumor lysates to assess the levels of p53, Hdm2, p21, and cleaved PARP.
-
Use appropriate primary and secondary antibodies.
3. Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p53, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound.
Caption: A generalized workflow for in vivo this compound efficacy studies.
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for this compound, the following table is a template for presenting results from a hypothetical study. Researchers should populate this table with their own experimental data.
| Treatment Group | Dosing Regimen (mg/kg, route, schedule) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| This compound (Low Dose) | 25 mg/kg, PO, daily | 900 ± 120 | 40 | +3 |
| This compound (High Dose) | 50 mg/kg, PO, daily | 450 ± 90 | 70 | -2 |
| Positive Control | [e.g., Doxorubicin] | 300 ± 70 | 80 | -10 |
Note: The data in this table is illustrative and not based on published results for this compound.
Disclaimer: These protocols and application notes are intended as a guide. All experiments involving animals must be conducted under approved institutional protocols. The optimal cell lines, mouse models, dosing regimens, and analysis methods should be determined by the individual researcher based on the specific scientific questions being addressed.
References
Troubleshooting & Optimization
unexpected HLI373 toxicity in control cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity with the Hdm2 inhibitor, HLI373, particularly in control cell lines.
Frequently Asked Questions (FAQs)
Why am I observing toxicity in my p53-null or p53-deficient control cell line when this compound is supposed to be p53-dependent?
This is a critical observation, as this compound's primary mechanism of inducing cell death is through the activation of wild-type p53.[1][2][3][4] Toxicity in a p53-deficient background suggests one or more of the following possibilities:
-
Off-Target Effects: At the concentrations used, this compound may be inhibiting other cellular targets essential for cell survival. While designed to be specific for Hdm2, high concentrations of small molecule inhibitors can lead to off-target activities.[1]
-
p53-Independent Apoptosis: Cells can undergo programmed cell death through pathways that do not require p53.[5][6] this compound might be activating one of these alternative apoptotic routes.
-
Cell Line Integrity Issues: Your control cell line may not be what you believe it to be. Cell line misidentification and cross-contamination are common issues in biomedical research.[7][8][9][10][11] It is possible your presumed p53-null cell line actually expresses wild-type p53.
-
General Necrotic Toxicity: At very high concentrations, this compound may be causing non-specific cytotoxicity leading to necrosis rather than programmed apoptosis.
To investigate these possibilities, we recommend the troubleshooting workflow outlined below.
How can I determine if the observed toxicity is due to off-target effects or general cytotoxicity?
A dose-response experiment comparing the IC50 (or EC50) values across different cell lines can be very informative.
Experimental Design:
-
Cell Lines:
-
Your experimental wild-type p53 cancer cell line (Positive Control).
-
Your presumed p53-null control cell line exhibiting unexpected toxicity.
-
A well-characterized, authenticated p53-null cell line (e.g., HCT116 p53-/-).
-
A non-cancerous, wild-type p53 cell line (e.g., RPE-1).
-
-
This compound Concentrations: A wide range of concentrations, typically from nanomolar to high micromolar, to generate a full dose-response curve.
-
Assay: A cell viability assay such as MTT or a real-time cytotoxicity assay.
Data Interpretation:
| Scenario | Expected Outcome | Implication |
| On-Target (p53-dependent) Toxicity | Low IC50 in wt-p53 cancer cells. High IC50 in authenticated p53-null cells and your control line. | The toxicity in your control line is likely not due to this compound's primary mechanism. |
| Potent Off-Target Effect | Similar, low IC50 values across all cell lines, irrespective of p53 status. | This compound is likely hitting another critical target, causing p53-independent cell death. |
| General Cytotoxicity | High IC50 values for all cell lines, with toxicity only observed at the highest concentrations. | The observed toxicity is likely non-specific and may not be relevant to the intended biological activity of the compound. |
| Misidentified Control Cell Line | Low IC50 in your "p53-null" control, similar to the wild-type p53 cancer cell line. | Your control cell line may actually express functional p53. Proceed to cell line authentication. |
What are the recommended methods for cell line authentication?
Ensuring the identity of your cell lines is fundamental to reproducible research. If you suspect your control cell line may be misidentified, the following methods are recommended:
| Authentication Method | Description | Key Advantages |
| Short Tandem Repeat (STR) Profiling | Compares the unique STR DNA profile of your cell line to a reference database.[7][9][11] | The gold standard for authenticating human cell lines. Can detect cross-contamination.[7] |
| Western Blot for p53 | Directly assesses the expression of p53 protein in your cell line. | Confirms the p53 status (wild-type, mutant, or null) of your cell line. |
| DNA Barcoding (CO1) | Sequencing of the Cytochrome c oxidase subunit 1 (CO1) gene to identify the species of origin.[8] | Useful for confirming the species of your cell line and ruling out inter-species contamination. |
| Karyotyping | Analysis of the chromosome number and structure.[7] | Can reveal large-scale genetic changes and confirm if the chromosomal profile is consistent with the expected cell line. |
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Cell Death
This guide will help you determine whether the observed toxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Workflow Diagram:
Caption: Workflow for characterizing the cell death mechanism.
Interpretation:
-
Apoptosis: Characterized by positive Annexin V staining (indicating phosphatidylserine externalization) and activation of caspases 3 and 7.
-
Necrosis: Characterized by positive Propidium Iodide staining (indicating loss of membrane integrity) without significant caspase activation.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Staining for Apoptosis
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Treated and untreated control cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and time point.
-
Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
-
Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Expected Results:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 2: Western Blot for p53 and Cleaved Caspase-3
Objective: To confirm the p53 status of the cell line and to detect a key marker of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Interpretation:
-
p53 band: Presence or absence will confirm the p53 status. A band at ~53 kDa indicates p53 expression.
-
Cleaved Caspase-3 band: Appearance of a band at ~17-19 kDa in this compound-treated samples indicates apoptosis.
-
β-actin band: A consistent band at ~42 kDa across all lanes confirms equal protein loading.
Signaling Pathway Diagram
This compound On-Target Pathway:
References
- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage induces p53-independent apoptosis through ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-Independent Apoptosis Limits DNA Damage-Induced Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Line Authentication Resources [promega.com]
- 10. Cell Line Authentication | NIST [nist.gov]
- 11. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
HLI373 Technical Support Center: Troubleshooting Fluorescence-Based Assays
Welcome to the HLI373 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential issues, ensuring the accuracy and reliability of your results.
Understanding this compound and Potential Fluorescence Interference
This compound is a potent and water-soluble inhibitor of the Hdm2 E3 ubiquitin ligase, which leads to the stabilization and activation of the p53 tumor suppressor protein.[1][2] Its core chemical structure is a 5-deazaflavin derivative.[3] Compounds of this class are known to absorb light in the UV-A to blue region of the spectrum (around 400 nm) and can exhibit intrinsic fluorescence.[3][4] This inherent property can lead to interference in fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source used in an assay, leading to a false-positive signal.
-
Signal Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, resulting in a decreased signal (false negative).[5]
This guide will provide you with the necessary information and protocols to address these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, this compound prevents the degradation of the p53 tumor suppressor protein, leading to its accumulation and the activation of p53-dependent transcription. This can induce apoptosis in cancer cells with wild-type p53.[1][2]
Q2: Is this compound known to be fluorescent?
Q3: What types of fluorescence-based assays are most likely to be affected by this compound?
Assays that utilize fluorophores with excitation and/or emission spectra in the blue or green regions are most susceptible to interference. This includes assays employing:
-
Blue dyes: e.g., DAPI, Hoechst
-
Green fluorescent proteins (GFP) and other green dyes (e.g., FITC, Alexa Fluor 488)
-
Resazurin-based viability assays (like AlamarBlue), where the fluorescent product, resorufin, has a broad emission spectrum that can overlap with the potential emission of this compound.[6]
Q4: How can I determine if this compound is interfering with my assay?
The best approach is to run a set of control experiments. A critical control is to measure the fluorescence of this compound in the assay buffer alone, at the same concentrations used in the experiment, and with the same instrument settings. This will reveal if this compound is autofluorescent under your experimental conditions.
Troubleshooting Guide
This section provides a step-by-step guide to identifying and resolving common issues when using this compound in fluorescence-based assays.
Issue 1: Higher than expected fluorescence signal (Potential Autofluorescence)
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Measure the fluorescence using the same instrument settings as your main experiment.
-
A significant signal in these wells indicates autofluorescence.
-
-
Background Subtraction:
-
If autofluorescence is observed, subtract the average fluorescence intensity of the compound-only control from the fluorescence intensity of your experimental wells containing cells and this compound.
-
-
Optimize this compound Concentration:
-
Determine the lowest effective concentration of this compound for your biological question to minimize the contribution of its autofluorescence.
-
-
Switch to Red-Shifted Fluorophores:
-
If possible, use fluorophores that are excited and emit at longer wavelengths (red or far-red region), as small molecule autofluorescence is less common in this part of the spectrum.[7] Examples include RFP, mCherry, or dyes like Cy5.
-
Issue 2: Lower than expected fluorescence signal (Potential Signal Quenching)
Possible Cause: this compound is absorbing the excitation light or the emitted fluorescence from your reporter.
Troubleshooting Steps:
-
Measure Absorbance Spectrum of this compound:
-
If you have access to a spectrophotometer, measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
-
Run a "Spike-in" Control:
-
Prepare a sample with a known concentration of your fluorescent dye or protein.
-
Measure its fluorescence.
-
Add this compound at the experimental concentration and measure the fluorescence again.
-
A significant decrease in the signal suggests quenching.
-
-
Adjust Assay Protocol:
-
For cell-based assays, consider washing the cells to remove this compound before adding the fluorescent detection reagent, if the experimental design allows. For example, in a cell viability assay, the cells can be incubated with this compound for the desired time, then the medium containing this compound can be removed and replaced with fresh medium containing the viability reagent.[8]
-
Data Presentation
Table 1: Potential Interference of this compound with Common Fluorescence-Based Assays and Mitigation Strategies
| Assay Type | Common Fluorophores | Potential Interference | Recommended Mitigation Strategies |
| Cell Viability | Resazurin (AlamarBlue), Calcein AM | Autofluorescence, Quenching | Run compound-only controls, Background subtraction, Wash out this compound before adding reagent |
| Reporter Gene Assays | GFP, YFP | Autofluorescence, Quenching | Use red-shifted reporters (RFP, mCherry), Perform spectral unmixing if available |
| Immunofluorescence | FITC, Alexa Fluor 488 | Autofluorescence | Use red-shifted secondary antibodies (e.g., conjugated to Alexa Fluor 647), Image before and after this compound treatment if possible |
| Calcium Imaging | Fluo-4, Fura-2 | Autofluorescence, Quenching | Perform baseline measurements before adding this compound, Use ratiometric dyes to normalize the signal |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a multi-well plate, prepare a serial dilution of this compound in your assay buffer to cover the range of concentrations used in your experiment.
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Correcting for this compound Interference in a Cell-Based Assay
-
Seed your cells in a multi-well plate and allow them to adhere.
-
Prepare two sets of plates:
-
Experimental Plate: Treat cells with your desired concentrations of this compound.
-
Control Plate: Add the same concentrations of this compound to wells containing only cell culture medium (no cells).
-
-
Incubate both plates for the desired treatment duration.
-
Add your fluorescent detection reagent to all wells of both plates.
-
Incubate as required by the assay protocol.
-
Measure the fluorescence in both plates.
-
For each concentration of this compound, subtract the average fluorescence from the control plate (medium + this compound) from the corresponding wells on the experimental plate (cells + this compound).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the On-Target Efficacy of HLI373: A Comparative Guide to Hdm2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HLI373's on-target activity against the E3 ubiquitin ligase Hdm2, with a focus on its distinct mechanism and comparative performance against other known Hdm2 inhibitors.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase Hdm2 (also known as Mdm2), which targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of Hdm2. Therefore, inhibiting Hdm2 to reactivate p53 has emerged as a promising therapeutic strategy.
This compound is a small molecule inhibitor that directly targets the E3 ligase activity of Hdm2, preventing the ubiquitination and subsequent degradation of p53.[1][2] This mechanism distinguishes it from a major class of Hdm2 inhibitors, such as Nutlins, which function by disrupting the protein-protein interaction between p53 and Hdm2.[3][4] This guide will delve into the on-target activity of this compound, presenting comparative data with other inhibitors and detailing the experimental protocols used for their validation.
Comparative Analysis of Hdm2 Inhibitors
To provide a clear comparison of this compound's performance, the following table summarizes key quantitative data for this compound and other representative Hdm2 inhibitors. It is important to note the different mechanisms of action, as this influences the interpretation of the biochemical and cellular potencies.
| Compound | Mechanism of Action | Biochemical Potency (IC50/Kd) | Cellular Potency (IC50) | Reference(s) |
| This compound | Hdm2 E3 Ligase Inhibitor | IC50: < 6 µM (Antimalarial assay) | Induces apoptosis in tumor cells (effective at 3-15 µM) | [2][3] |
| Hinokiflavone | Hdm2 E3 Ligase Inhibitor | IC50: ~13 µM (in vitro ubiquitination assay) | - | [5] |
| Nutlin-3a | p53-Hdm2 Interaction Inhibitor | IC50: 90 nM (cell-free assay) | GI50: 2.1 µM (HCT-116 cells) | [1][6] |
| RG7112 | p53-Hdm2 Interaction Inhibitor | IC50: 18 nM; Kd: 11 nM (binding to Hdm2) | IC50: 0.18–2.2 µM (in various cancer cell lines) | [7] |
| AMG 232 | p53-Hdm2 Interaction Inhibitor | IC50: 0.6 nM (HTRF assay); Kd: 0.045 nM (Biacore) | IC50: 9.4-23.8 nM (in various cancer cell lines) | [5] |
Visualizing the p53-Hdm2 Signaling Pathway and Inhibition
The following diagrams illustrate the p53-Hdm2 signaling pathway and the distinct mechanisms of action of the compared inhibitors.
Caption: The p53-Hdm2 autoregulatory feedback loop.
Caption: Experimental workflow for validating Hdm2 inhibitor on-target activity.
Detailed Experimental Protocols
The validation of this compound and other Hdm2 inhibitors relies on a series of well-established biochemical and cellular assays. Below are detailed protocols for key experiments.
In Vitro Hdm2 Auto-Ubiquitination Assay
This assay directly measures the E3 ligase activity of Hdm2 and its inhibition by compounds like this compound.
-
Reagents and Materials:
-
Recombinant human Hdm2 protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Biotinylated ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound and others) dissolved in DMSO
-
Streptavidin-coated plates
-
Anti-Hdm2 antibody conjugated to a detectable label (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB for HRP)
-
Plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the recombinant Hdm2 protein to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells containing Hdm2 and the test compounds.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated ubiquitinated proteins.
-
Wash the plate to remove unbound components.
-
Add the labeled anti-Hdm2 antibody and incubate to detect the amount of ubiquitinated Hdm2.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[8][9]
-
Reagents and Materials:
-
Cancer cell line expressing Hdm2 (e.g., SJSA-1)
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Anti-Hdm2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Culture the cells to confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hdm2 in the supernatant by Western blotting using an anti-Hdm2 antibody.
-
A shift in the melting curve of Hdm2 in the presence of the compound compared to the vehicle control indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This experiment is used to assess the disruption of the p53-Hdm2 interaction by inhibitors like Nutlin-3a and to observe the stabilization of p53 and Hdm2 protein levels upon treatment with inhibitors like this compound.[10][11]
-
Reagents and Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Hdm2 or anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p53, anti-Hdm2, and anti-loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Treat the cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
For Co-IP: Incubate a portion of the cell lysate with the immunoprecipitating antibody (e.g., anti-Hdm2) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
For Western Blotting of total protein levels: Mix a portion of the cell lysate with SDS-PAGE sample buffer.
-
Separate the proteins from the Co-IP eluates and total lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies (anti-p53 to detect co-immunoprecipitated p53, and anti-Hdm2, anti-p53, and loading control for total lysates).
-
Incubate with the corresponding secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. A decrease in the co-immunoprecipitated p53 with an anti-Hdm2 antibody indicates disruption of the interaction. An increase in the total levels of p53 and Hdm2 indicates their stabilization.
-
Conclusion
This compound presents a distinct and compelling approach to Hdm2 inhibition by directly targeting its E3 ligase activity. This mechanism leads to the stabilization and activation of p53, ultimately promoting apoptosis in cancer cells with wild-type p53. While direct biochemical potency data for this compound remains to be fully elucidated in comparative studies, its cellular effects are well-documented. In contrast, inhibitors like Nutlin-3a, RG7112, and AMG 232, which disrupt the p53-Hdm2 interaction, have demonstrated high biochemical and cellular potencies. The choice of inhibitor for research or therapeutic development will depend on the specific context and desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other novel Hdm2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HLI 373 - Nordic Biosite [nordicbiosite.com]
- 11. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
HLI373 vs. HLI98 Series Inhibitors: A Comparative Guide to Hdm2 E3 Ligase Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HLI373 and HLI98 series of small molecule inhibitors, focusing on their potency against the Hdm2 (Mdm2) E3 ubiquitin ligase. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and drug discovery.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its cellular levels are tightly controlled by the E3 ubiquitin ligase Hdm2, which targets p53 for proteasomal degradation. Inhibition of the Hdm2-p53 interaction is a well-established therapeutic strategy for reactivating p53 in cancers with wild-type p53. The HLI98 and this compound series of compounds are allosteric inhibitors that target the RING finger domain of Hdm2, thereby inhibiting its E3 ligase activity. This guide compares these two series of inhibitors in terms of their potency, solubility, and cellular activity.
Mechanism of Action
Both this compound and the HLI98 series of inhibitors function by inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][2] This inhibition prevents the auto-ubiquitylation of Hdm2 and, more importantly, the Hdm2-mediated ubiquitylation of p53.[1] The subsequent reduction in p53 degradation leads to its accumulation and activation, resulting in the transcription of p53 target genes that can induce apoptosis in cancer cells.[1][2]
Signaling Pathway Diagram
Caption: The p53-Hdm2 signaling pathway and the mechanism of action of HLI inhibitors.
Potency Comparison
Experimental evidence consistently demonstrates that this compound is a more potent inhibitor of Hdm2 E3 ligase activity than the HLI98 series.[1] A key advantage of this compound is its high aqueous solubility, which overcomes a significant limitation of the HLI98 compounds.[1]
| Feature | This compound | HLI98 Series (HLI98C, HLI98D, etc.) |
| Target | Hdm2 E3 Ubiquitin Ligase (RING Domain) | Hdm2 E3 Ubiquitin Ligase (RING Domain) |
| Cellular IC50 (p53 Stabilization) | ~3 µM[1] | Not precisely determined in comparative studies, but higher than this compound. Effective in the 5-50 µM range.[1] |
| Potency in Cellular Assays | Superior to HLI98 series. 3 µM this compound is more effective at stabilizing p53 than 5-50 µM of HLI98 compounds.[1] | Less potent than this compound.[1] |
| Aqueous Solubility | High[1] | Limited[1] |
Experimental Protocols
In Vitro Hdm2 Auto-Ubiquitylation Assay
This assay biochemically assesses the ability of an inhibitor to block the auto-ubiquitylation activity of Hdm2.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT), combine recombinant E1 activating enzyme, E2 conjugating enzyme (such as UbcH5b/c), biotinylated-ubiquitin, and recombinant GST-Hdm2.
-
Inhibitor Addition: Add the test inhibitor (this compound or HLI98 series) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect biotinylated-ubiquitinated Hdm2 using streptavidin-HRP and a chemiluminescent substrate. The reduction in the high molecular weight smear of polyubiquitinated Hdm2 indicates inhibitory activity.
Caption: Workflow for the in vitro Hdm2 auto-ubiquitylation assay.
Cellular p53 and Hdm2 Stabilization Assay (Immunoblotting)
This cell-based assay determines the ability of an inhibitor to stabilize endogenous p53 and Hdm2 levels.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., U2OS, RPE) and allow them to adhere. Treat the cells with various concentrations of the inhibitor (this compound or HLI98 series) for a specified time (e.g., 8-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the p53 and Hdm2 bands relative to the loading control indicates stabilization.
Cell Viability Assay (Trypan Blue Exclusion)
This assay measures the effect of the inhibitors on cell viability, particularly in inducing p53-dependent cell death.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., transformed mouse embryo fibroblasts with and without p53) in multi-well plates. After adherence, treat with a range of inhibitor concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition. A decrease in cell viability in p53 wild-type cells compared to p53-null cells suggests p53-dependent cytotoxicity.
Summary
This compound represents a significant improvement over the earlier HLI98 series of Hdm2 inhibitors. Its enhanced potency and, crucially, its high aqueous solubility make it a more reliable and effective tool for in vitro and cellular studies aimed at the reactivation of the p53 pathway. Researchers investigating the therapeutic potential of Hdm2 inhibition should consider this compound as a more potent lead compound for further development.
References
A Comparative Guide to HLI373 and Nutlin-3: Unraveling a Tale of Two MDM2 Inhibitors
In the landscape of targeted cancer therapy, the p53 tumor suppressor pathway remains a focal point of intensive research. Its negative regulator, the E3 ubiquitin ligase MDM2, has emerged as a critical therapeutic target. Inhibition of MDM2 can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide provides a detailed comparison of two prominent small molecule inhibitors of MDM2: HLI373 and Nutlin-3, intended for researchers, scientists, and drug development professionals.
Delineating the Mechanisms of Action: A Tale of Two Binding Sites
While both this compound and Nutlin-3 ultimately lead to the activation of p53 by targeting MDM2, their fundamental mechanisms of action differ significantly. Nutlin-3 functions as a competitive inhibitor, directly blocking the protein-protein interaction between MDM2 and p53. In contrast, this compound acts by directly inhibiting the E3 ubiquitin ligase activity of MDM2.
Nutlin-3 is a cis-imidazoline analog that mimics the key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the N-terminal domain of MDM2.[1][2] By occupying this pocket, Nutlin-3 physically prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation.[2][3] This leads to the accumulation of cellular p53, activation of p53 target genes, and the induction of apoptosis or cell cycle arrest in cancer cells harboring wild-type p53.[3][4][5]
This compound , a derivative of the 7-nitro-10-aryl-5-deazaflavins, targets the C-terminal RING finger domain of MDM2, which is responsible for its E3 ubiquitin ligase activity.[6][7][8] By inhibiting this enzymatic function, this compound prevents the transfer of ubiquitin to p53, as well as the auto-ubiquitination of MDM2 itself.[6][7] This inhibition of ubiquitination leads to the stabilization and accumulation of both p53 and MDM2.[6][7] The stabilized p53 is then free to initiate downstream signaling pathways that promote cell death.[6][7]
Quantitative Comparison of Biological Activity
The efficacy of this compound and Nutlin-3 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported IC50 values for this compound and Nutlin-3 in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Wild type p53 MEFs | Mouse Embryo Fibroblasts | 3 - 15 | [6] |
| PfD6 (chloroquine-sensitive) | Plasmodium falciparum | < 6 | [6] |
| PfW2 (chloroquine-resistant) | Plasmodium falciparum | < 6 | [6] |
Table 2: IC50 Values for Nutlin-3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 p53+/+ | Colorectal Carcinoma | 28.03 ± 6.66 | [9] |
| HCT116 p53-/- | Colorectal Carcinoma | 30.59 ± 4.86 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.13 ± 0.85 | [9] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 27.69 ± 3.48 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 21.77 ± 4.27 | [9] |
| A549 (p53 wild type) | Non-Small Cell Lung Cancer | 17.68 ± 4.52 | [4] |
| A549-NTC (p53 wild type) | Non-Small Cell Lung Cancer | 19.42 ± 1.96 | [4] |
| A549-920 (p53 deficient) | Non-Small Cell Lung Cancer | 33.85 ± 4.84 | [4] |
| CRL-5908 (p53 mutant) | Non-Small Cell Lung Cancer | 38.71 ± 2.43 | [4] |
Visualizing the Signaling Pathways
The distinct mechanisms of this compound and Nutlin-3 can be visualized through the following signaling pathway diagrams generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Nutlin-3.
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms of this compound and Nutlin-3, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for p53 and MDM2 Stabilization
Objective: To determine the effect of this compound or Nutlin-3 on the protein levels of p53 and MDM2 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
This compound and/or Nutlin-3
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Nutlin-3, or DMSO for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA Protein Assay Kit.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction
Objective: To determine the effect of Nutlin-3 on the interaction between p53 and MDM2.
Materials:
-
Cancer cell line of interest
-
Nutlin-3
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Co-IP lysis buffer
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies: anti-MDM2, anti-p53
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with Nutlin-3 or DMSO as described in the Western Blot protocol.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using anti-MDM2 and anti-p53 antibodies. A decrease in the amount of co-immunoprecipitated MDM2 in Nutlin-3 treated samples indicates disruption of the p53-MDM2 interaction.
In Vitro Ubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on the E3 ligase activity of MDM2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human MDM2
-
Recombinant human p53 (or other substrate)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels
-
Anti-p53 or anti-ubiquitin antibody for Western Blotting
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, MDM2, p53, ubiquitin, and ATP in the reaction buffer.
-
Add different concentrations of this compound or DMSO to the reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding Laemmli sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western Blotting using an anti-p53 or anti-ubiquitin antibody to detect polyubiquitinated p53. A decrease in the high molecular weight smear of polyubiquitinated p53 in the presence of this compound indicates inhibition of MDM2's E3 ligase activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the effects of this compound and Nutlin-3 on a cancer cell line.
Caption: General experimental workflow.
Conclusion
This compound and Nutlin-3 represent two distinct and valuable classes of MDM2 inhibitors. Nutlin-3's mechanism of disrupting the p53-MDM2 interaction is well-established and has paved the way for the clinical development of similar compounds. This compound, by directly targeting the enzymatic activity of MDM2, offers an alternative strategy that may have different efficacy profiles and potential for overcoming resistance mechanisms. The choice between these inhibitors for a particular research question or therapeutic application will depend on the specific context, including the genetic background of the cancer cells and the desired biological outcome. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these important molecules.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Nutlin-3a on stability of p53-MDM2 complex [wulixb.iphy.ac.cn]
- 3. Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the p53-Mdm2 Complex by Nutlin-3 Reveals Different Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
HLI373-Induced Apoptosis: A p53-Dependent Mechanism for Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers where p53 itself is not mutated, its function is often abrogated by the E3 ubiquitin ligase Hdm2 (murine double minute 2), which targets p53 for proteasomal degradation. The development of small molecules that inhibit the Hdm2-p53 interaction is a promising strategy to reactivate p53 and selectively kill cancer cells. This guide provides a comparative analysis of HLI373, a potent Hdm2 inhibitor, and its p53-dependent apoptotic effects, with a focus on supporting experimental data and methodologies.
Mechanism of Action: this compound vs. Other Hdm2 Inhibitors
This compound is a small molecule that inhibits the E3 ligase activity of Hdm2, leading to the stabilization and accumulation of p53.[1][2] This accumulation of p53 activates its transcriptional functions, resulting in the expression of downstream target genes that mediate apoptosis, such as Bax and Puma.[1][3] This mechanism is in contrast to genotoxic drugs that induce DNA damage to activate p53.
Nutlin-3 is another well-characterized Hdm2 inhibitor that, like this compound, disrupts the Hdm2-p53 interaction.[4][5] Both compounds lead to p53 stabilization and the induction of p53-dependent apoptosis. However, their potency and specific cellular effects can vary. While both are effective inducers of apoptosis in cells with wild-type p53, they are significantly less effective in cells with mutated or absent p53.[1][4]
Comparative Performance: this compound vs. Alternatives
The efficacy of this compound in inducing p53-dependent apoptosis has been demonstrated in various cancer cell lines. A direct comparison with other Hdm2 inhibitors from the same studies is limited in the public domain. However, by compiling data from different studies, we can get an indication of their relative performance.
Table 1: Comparative Efficacy of this compound and Nutlin-3 in Inducing Apoptosis
| Compound | Cell Line | p53 Status | Concentration | Apoptosis Induction (% of control) | Reference |
| This compound | HCT116-p53+/+ | Wild-Type | 10 µM | Significant increase in cell death | [1] |
| HCT116-p53-/- | Null | 10 µM | Substantially more resistant | [1] | |
| MEF C8 | Wild-Type | 10 µM | Dose-dependent increase in cell death | [1] | |
| MEF A9 | Deficient | 10 µM | Relatively resistant | [1] | |
| Nutlin-3a | Hodgkin Lymphoma (wt-p53) | Wild-Type | 10 µM | Significant apoptosis | [4] |
| Hodgkin Lymphoma (mut-p53) | Mutant | 10 µM | No effect on apoptosis | [4] | |
| Rhabdomyosarcoma (wt-p53) | Wild-Type | 10 µM | p53-dependent apoptosis | [6] | |
| Rhabdomyosarcoma (mut-p53) | Mutant | 10 µM | No apoptosis induction | [6] |
Note: The data for this compound and Nutlin-3 are from different studies and experimental conditions may vary. A direct head-to-head comparison in the same experimental setup is not available in the cited sources.
Table 2: Effect of this compound on p53-Dependent Transcriptional Activity
| Cell Line | Reporter Construct | Treatment | Fold Increase in Luciferase Activity | Reference |
| U2OS (p53 wt) | pG13-Luc (p53-responsive) | This compound (3 µM) | Dose-dependent increase | [1] |
Experimental Evidence and Protocols
The p53-dependency of this compound-induced apoptosis is supported by several key experiments. Detailed protocols for these assays are provided below to facilitate the replication and validation of these findings.
Cell Viability and Apoptosis Assays
a) Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Protocol:
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of blue (non-viable) and unstained (viable) cells under a light microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
-
b) Western Blot for PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Protocol:
-
Treat cells with this compound or control vehicle for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
-
p53 Activation Assays
a) Western Blot for p53 Stabilization
This assay measures the accumulation of p53 protein following treatment with this compound.
-
Protocol:
-
Follow steps 1-9 of the Western Blot protocol for PARP cleavage.
-
Use a primary antibody specific for total p53. An increase in the intensity of the p53 band in this compound-treated cells compared to control indicates p53 stabilization.
-
b) Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantifies the ability of p53 to activate the transcription of its target genes.
-
Protocol:
-
Seed cells in a 24-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing p53 response elements (e.g., pG13-luc) and a control Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with this compound or a vehicle control.
-
After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound signaling pathway leading to p53-dependent apoptosis.
Caption: Workflow for confirming p53-dependent apoptosis induced by this compound.
References
- 1. Nutlin-3 preferentially sensitises wild-type p53-expressing cancer cells to DR5-selective TRAIL over rhTRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutlin-3, A p53-Mdm2 Antagonist for Nasopharyngeal Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
Comparative Analysis of HLI373 and Other MDM2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HLI373 with other prominent MDM2 inhibitors, focusing on their mechanisms of action, potency, and the experimental protocols for their evaluation.
Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. This makes MDM2 an attractive target for cancer therapy. A variety of small molecule inhibitors have been developed to disrupt the MDM2-p53 interaction or inhibit MDM2's E3 ubiquitin ligase activity, thereby reactivating p53. This guide focuses on a comparative analysis of this compound, a less common but potent MDM2 E3 ligase inhibitor, against more clinically advanced MDM2-p53 interaction inhibitors like Nutlin-3, Idasanutlin, and Milademetan.
Mechanism of Action: A Tale of Two Strategies
MDM2 inhibitors can be broadly categorized based on their mechanism of action.
-
MDM2-p53 Interaction Inhibitors: The majority of clinically advanced MDM2 inhibitors, including Nutlin-3 , Idasanutlin (RG7388) , and Milademetan (DS-3032b) , function by binding to the p53-binding pocket on the MDM2 protein. This competitive inhibition prevents MDM2 from interacting with p53, thereby stabilizing p53 and allowing it to accumulate and induce cell cycle arrest and apoptosis.
-
MDM2 E3 Ubiquitin Ligase Inhibitors: This compound represents a different class of MDM2 inhibitors. It directly targets the E3 ubiquitin ligase activity of MDM2, which is responsible for tagging p53 for degradation by the proteasome. By inhibiting this enzymatic function, this compound prevents the ubiquitination and subsequent degradation of p53.[1][2] this compound is a more potent and water-soluble derivative of the earlier HLI98 series of compounds.[3][4]
Figure 1: Mechanism of Action of MDM2 Inhibitors.
Comparative Performance: Potency Across Cancer Cell Lines
The efficacy of MDM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the available IC50 data for this compound and other selected MDM2 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | Various tumor cells | Wild-type | ~3 (for p53 stabilization) | [3] |
| Mouse Embryo Fibroblasts (MEFs) | Wild-type | Induces apoptosis at 3-15 µM | [1] | |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-type | 0.4 (GI50) | [5] |
| A549 (Lung Cancer) | Wild-type | 17.68 ± 4.52 | [6] | |
| HCT116 (Colon Cancer) | Wild-type | 0.01 | [7] | |
| MCF7 (Breast Cancer) | Wild-type | 5.9 | [8] | |
| Idasanutlin (RG7388) | SJSA-1 (Osteosarcoma) | Wild-type | 0.01 | [7] |
| HCT116 (Colon Cancer) | Wild-type | 0.01 | [7] | |
| MDA-MB-231 (Breast Cancer) | Mutant | 2.00 ± 0.11 | [9] | |
| MDA-MB-468 (Breast Cancer) | Mutant | 2.94 ± 0.35 | [9] | |
| Milademetan (DS-3032b) | SK-N-SH (Neuroblastoma) | Wild-type | 0.0219 | [10] |
| SH-SY5Y (Neuroblastoma) | Wild-type | 0.0177 | [10] | |
| MDA-MB-231 (Breast Cancer) | Mutant | 4.04 ± 0.32 | [9] | |
| MCF7 (Breast Cancer) | Wild-type | 11.07 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MDM2 inhibitors (this compound, Nutlin-3, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the MDM2 inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[11][12]
Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for p53 and MDM2
Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and MDM2, in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.[13][14]
In Vitro MDM2 Ubiquitination Assay
This assay measures the E3 ligase activity of MDM2 by detecting the ubiquitination of its substrate, p53.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human MDM2
-
Recombinant human p53
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
MDM2 inhibitors
-
SDS-PAGE and Western blot reagents
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, MDM2, p53, ubiquitin, and ATP in the reaction buffer.
-
Add the MDM2 inhibitor (e.g., this compound) or vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p53 antibody to detect ubiquitinated p53 species (which will appear as a ladder of higher molecular weight bands).[15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of HLI373 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and potential for synergistic effects when combining the Hdm2 inhibitor, HLI373, with conventional chemotherapy. While direct experimental data on this compound combination therapy is limited in publicly available literature, this document outlines the strong preclinical basis for such combinations, drawing parallels from studies on other well-characterized Hdm2 inhibitors.
Introduction to this compound: A Potent Activator of the p53 Tumor Suppressor Pathway
This compound is a small molecule inhibitor of the Human Double Minute 2 (Hdm2) E3 ubiquitin ligase.[1] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by overexpression of Hdm2, which targets p53 for proteasomal degradation. This compound works by inhibiting the E3 ligase activity of Hdm2, leading to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest, senescence, or apoptosis, thereby suppressing tumor growth.[1] Preclinical studies have demonstrated that this compound is a potent and water-soluble compound that effectively induces apoptosis in tumor cells expressing wild-type p53, making it a promising candidate for cancer therapy.[1]
The activation of p53 by a non-genotoxic agent like this compound provides a strong rationale for its combination with DNA-damaging chemotherapeutic agents. By sensitizing cancer cells through the p53 pathway, this compound has the potential to enhance the efficacy of chemotherapy and overcome drug resistance.
Hypothetical Synergistic Effects of this compound with Doxorubicin: A Data-Driven Template
To illustrate the potential synergistic effects of this compound, we present a template of experimental data based on studies with other Hdm2 inhibitors, such as Nutlin-3, in combination with the topoisomerase II inhibitor doxorubicin. This section is intended to serve as a model for how the synergistic effects of this compound could be assessed and presented.
In Vitro Cytotoxicity
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination Index (CI) of this compound and Doxorubicin in p53 wild-type Cancer Cell Lines (Hypothetical Data)
| Cell Line | Drug Combination (this compound:Doxorubicin Molar Ratio) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 (Breast Cancer) | 1:1 | 0.5 | 0.6 | Synergy |
| 1:1 | 0.75 | 0.5 | Synergy | |
| A549 (Lung Cancer) | 1:1 | 0.5 | 0.7 | Synergy |
| 1:1 | 0.75 | 0.6 | Synergy | |
| HCT116 (Colon Cancer) | 1:1 | 0.5 | 0.5 | Strong Synergy |
| 1:1 | 0.75 | 0.4 | Strong Synergy |
In Vivo Tumor Growth Inhibition
A xenograft mouse model would be a crucial step in validating the in vivo efficacy of the combination therapy.
Table 2: In Vivo Antitumor Efficacy of this compound and Doxorubicin Combination in a Xenograft Model (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 1050 ± 200 | 30% |
| Doxorubicin (2 mg/kg) | 900 ± 180 | 40% |
| This compound + Doxorubicin | 300 ± 90 | 80% |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergy
The synergistic interaction between this compound and a DNA-damaging agent like doxorubicin is predicated on the dual activation of the p53 pathway. Doxorubicin induces DNA damage, which in turn activates p53. This compound, by inhibiting Hdm2, prevents the degradation of this activated p53, leading to a more sustained and robust pro-apoptotic signal.
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound with chemotherapy would involve a series of in vitro and in vivo experiments.
Caption: Experimental workflow for assessing this compound synergy.
Detailed Experimental Protocols
The following are template protocols for key experiments to assess the synergy between this compound and a chemotherapeutic agent.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapeutic agent (e.g., doxorubicin), and their combination at a constant molar ratio for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, chemotherapy, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: Vehicle control, this compound alone, chemotherapy alone, and the combination. Administer the treatments as per the determined schedule (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The Hdm2 inhibitor this compound holds significant promise as a synergistic partner for conventional chemotherapy in the treatment of p53 wild-type cancers. Its ability to activate the p53 pathway through a non-genotoxic mechanism provides a strong rationale for combining it with DNA-damaging agents to enhance therapeutic efficacy. The provided templates for data presentation and experimental protocols offer a framework for the systematic evaluation of this compound in combination with various chemotherapeutic agents. Further preclinical studies are warranted to generate concrete data on the synergistic effects of this compound and to identify the most effective combination strategies for future clinical investigation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of HLI373
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the proper disposal of HLI373, a potent inhibitor of the Hdm2 ubiquitin ligase (E3). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound, identified by its chemical name 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride, is a specialized research chemical.[1][2][3][4] While it may be shipped as a non-hazardous substance for research purposes, all laboratory waste containing this compound must be treated as hazardous chemical waste.[5]
Key Chemical and Safety Data
A comprehensive understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes its key identifiers and structural information.
| Identifier | Value |
| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride |
| CAS Number | 502137-98-6 (free base), 1782531-99-0 (dihydrochloride)[1][2][5] |
| Molecular Formula | C₁₈H₂₃N₅O₂ · 2HCl[1][2] |
| Molecular Weight | 414.33 g/mol [1][2] |
| Structural Components | Quinoline and Pyrimidine derivatives |
Experimental Protocols for Waste Neutralization (Not Recommended)
Direct neutralization of this compound in a standard laboratory setting is not recommended due to the lack of specific protocols and the potential for creating hazardous byproducts. The complex heterocyclic structure, containing both quinoline and pyrimidine moieties, suggests that degradation would require advanced chemical treatment methods not typically available in a research lab.[3][6] Therefore, all this compound waste must be disposed of through an accredited hazardous waste management service.
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the mandatory procedures for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all this compound-contaminated solid waste, including personal protective equipment (gloves, lab coats), weigh boats, and consumables (pipette tips, tubes), in a designated, clearly labeled, and leak-proof hazardous waste container.
-
This container must be made of a material compatible with the solvents used to dissolve this compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions, cell culture media, and solvent rinses, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.[1]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride)."
-
Also, list any solvents or other chemicals present in the waste mixture.
-
Indicate the approximate concentration or quantity of this compound.
-
Include the date when the waste was first added to the container and the name of the responsible researcher or lab.
3. Storage of Hazardous Waste:
-
Store all this compound hazardous waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.[1]
-
Secondary containment, such as a larger, chemically resistant bin, is required for all liquid waste containers to prevent spills.[1]
4. Arranging for Professional Disposal:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or specific forms.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (gloves, lab coat, safety glasses), absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. biosynce.com [biosynce.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling HLI373
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of HLI373, an Hdm2 inhibitor used in research. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent, water-soluble, small molecule compounds in a laboratory setting. All personnel must supplement these recommendations with a formal risk assessment conducted by their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or Higher Respirator | - Gloves should be powder-free and regularly inspected for tears.- Gown should be fluid-resistant with knit cuffs.- Goggles must provide a complete seal around the eyes.- Respirator use requires prior fit-testing. |
| Solution Preparation and Handling | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | - A standard lab coat is acceptable.- Safety glasses are the minimum requirement; goggles are recommended if splashing is likely. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Laboratory Coat | - Standard cell culture aseptic techniques should be followed. |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or Higher Respirator | - A chemical spill kit should be readily available. |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat | - Handling of sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe research environment.
1. Preparation and Engineering Controls:
- All weighing and aliquoting of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
- Ensure a calibrated analytical balance is available within the containment area.
- Prepare all necessary equipment (spatulas, weigh boats, microcentrifuge tubes) before handling the compound.
2. Weighing and Reconstitution:
- Don the appropriate PPE for handling dry powder.
- Carefully weigh the desired amount of this compound.
- To reconstitute, add the solvent directly to the vial containing the powder. This compound is known to be water-soluble.
- Gently vortex or sonicate to ensure complete dissolution.
3. Dilution and Use in Experiments:
- Perform all dilutions within a chemical fume hood or on the benchtop while wearing appropriate PPE for handling solutions.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
- When adding this compound to cell cultures or other experimental systems, do so in a manner that minimizes the creation of aerosols.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- Solid Waste: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.[1][2]
- Liquid Waste: Unused or leftover solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not dispose of this compound solutions down the drain.[4]
- Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[2]
2. Container Management:
- All waste containers must be kept closed except when adding waste.[3]
- Containers should be stored in a secondary containment bin to prevent spills.
- Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
3. Final Disposal:
- Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department to schedule a waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. iau.edu.sa [iau.edu.sa]
- 2. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
